Cas no 5675-01-4 (Cyclohexanesulfinic acid)

Cyclohexanesulfinic acid 化学的及び物理的性質
名前と識別子
-
- Cyclohexanesulfinic acid
- CyclohexanesulfinicAcid
- EN300-719977
- 5675-01-4
- SCHEMBL2851282
- DTXSID70391235
-
- インチ: InChI=1S/C6H12O2S/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2,(H,7,8)
- InChIKey: RVAUVEOTZNLMQL-UHFFFAOYSA-N
- ほほえんだ: C1(S(O)=O)CCCCC1
計算された属性
- せいみつぶんしりょう: 148.05586
- どういたいしつりょう: 148.056
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 56.5Ų
じっけんとくせい
- PSA: 37.3
Cyclohexanesulfinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-719977-10.0g |
cyclohexanesulfinic acid |
5675-01-4 | 95% | 10g |
$1040.0 | 2023-05-29 | |
Enamine | EN300-719977-5.0g |
cyclohexanesulfinic acid |
5675-01-4 | 95% | 5g |
$701.0 | 2023-05-29 | |
Enamine | EN300-719977-0.25g |
cyclohexanesulfinic acid |
5675-01-4 | 95% | 0.25g |
$88.0 | 2023-05-29 | |
Enamine | EN300-719977-2.5g |
cyclohexanesulfinic acid |
5675-01-4 | 95% | 2.5g |
$474.0 | 2023-05-29 | |
AK Scientific | 1079BB-5g |
Cyclohexanesulfinic Acid |
5675-01-4 | 95% | 5g |
$968 | 2023-09-16 | |
1PlusChem | 1P01C8KI-100mg |
cyclohexanesulfinic acid |
5675-01-4 | 95% | 100mg |
$135.00 | 2023-12-16 | |
1PlusChem | 1P01C8KI-5g |
cyclohexanesulfinic acid |
5675-01-4 | 95% | 5g |
$929.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2037526-5g |
Cyclohexanesulfinic acid |
5675-01-4 | 5g |
¥3948.00 | 2024-05-08 | ||
A2B Chem LLC | AW49794-5g |
cyclohexanesulfinic acid |
5675-01-4 | 95% | 5g |
$705.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2037526-1g |
Cyclohexanesulfinic acid |
5675-01-4 | 1g |
¥1365.00 | 2024-05-08 |
Cyclohexanesulfinic acid 関連文献
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Cyclohexanesulfinic acidに関する追加情報
Introduction to Cyclohexanesulfinic Acid (CAS No. 5675-01-4)
Cyclohexanesulfinic acid, identified by the chemical compound code CAS No. 5675-01-4, is a significant sulfur-containing organic compound that has garnered considerable attention in the field of pharmaceuticals, agrochemicals, and material science. This compound, characterized by its sulfinic acid functional group, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. The molecular structure of Cyclohexanesulfinic acid consists of a cyclohexane ring substituted with a sulfinyl group (-SO₂H), which imparts both reactivity and solubility characteristics that are highly beneficial in various chemical transformations.
The utility of Cyclohexanesulfinic acid extends across multiple domains, particularly in the development of fine chemicals and pharmaceuticals. Its ability to act as a leaving group in substitution reactions and its role as a chelating agent in metal complexes have been widely explored. In recent years, the compound has been increasingly utilized in the synthesis of biologically active molecules, where its structural features contribute to the efficacy and selectivity of drug candidates.
One of the most compelling aspects of Cyclohexanesulfinic acid is its role in medicinal chemistry. Researchers have leveraged its reactivity to develop novel sulfonamide derivatives, which are known for their broad spectrum of biological activity. For instance, derivatives of Cyclohexanesulfinic acid have been investigated for their potential as antimicrobial agents, anti-inflammatory drugs, and even as precursors to more complex pharmacophores. The sulfinyl group's ability to form hydrogen bonds and its influence on electronic properties make it an attractive moiety for drug design.
In the realm of material science, Cyclohexanesulfinic acid has found applications in the synthesis of polymers and advanced materials. Its incorporation into polymer backbones can enhance thermal stability and mechanical strength, making it useful in the development of high-performance plastics and coatings. Additionally, the compound's ability to participate in metal coordination chemistry has led to its use in catalytic systems, where it serves as a ligand or co-catalyst in various organic transformations.
The synthesis of Cyclohexanesulfinic acid typically involves the oxidation of cyclohexyl derivatives or through sulfonylation reactions. Modern synthetic methodologies have refined these processes, making them more efficient and environmentally friendly. Advances in green chemistry have encouraged the use of catalytic systems that minimize waste and energy consumption, aligning with global sustainability goals.
Recent research has also highlighted the role of Cyclohexanesulfinic acid in bioconjugation techniques. Its reactivity with nucleophiles allows for the facile attachment to biomolecules such as peptides and proteins, facilitating the development of targeted therapeutic agents. This application is particularly relevant in nanomedicine, where functionalized nanoparticles require precise molecular modifications for optimal performance.
The industrial production of Cyclohexanesulfinic acid is carefully controlled to ensure high purity and yield. Manufacturers adhere to stringent quality standards to meet the demands of pharmaceutical and chemical industries. The compound's handling requires adherence to safety protocols due to its acidic nature, necessitating proper storage conditions and personal protective equipment.
The future prospects for Cyclohexanesulfinic acid are promising, with ongoing research exploring new synthetic pathways and applications. Innovations in computational chemistry are aiding in the design of more efficient synthetic routes, while interdisciplinary collaborations are uncovering novel uses for this versatile compound. As scientific understanding advances, it is expected that Cyclohexanesulfinic acid will continue to play a pivotal role in addressing challenges across multiple scientific disciplines.
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